molecular formula C12H13BO2S B12506885 2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane

2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane

Cat. No.: B12506885
M. Wt: 232.11 g/mol
InChI Key: QYEGHRKFAWIRAQ-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane typically involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This reaction proceeds under mild conditions and yields the desired product in moderate to good yields. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dioxane or water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which confer distinct electronic and chemical properties. These properties make it particularly valuable in the synthesis of advanced materials and biologically active compounds.

Properties

Molecular Formula

C12H13BO2S

Molecular Weight

232.11 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H13BO2S/c1-12(2)8-14-13(15-12)11-7-9-5-3-4-6-10(9)16-11/h3-7H,8H2,1-2H3

InChI Key

QYEGHRKFAWIRAQ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)(C)C)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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